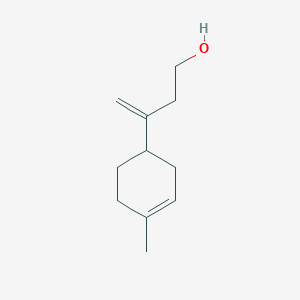
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, also known as MMCP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMCP is a cyclic alcohol with a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has a range of potential applications in scientific research, including its use as a probe for studying enzyme-catalyzed reactions, as a tool for investigating protein-ligand interactions, and as a fluorescent probe for imaging biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been used as a substrate for studying the metabolism of various microorganisms.
Mecanismo De Acción
The mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is not fully understood, but it is believed to work by interacting with specific enzymes or proteins in biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function and behavior. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol for lab experiments is its unique structure, which makes it a valuable tool for studying various biochemical and physiological processes. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, including its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol may also have applications in the field of synthetic biology, where it could be used to create new enzymes or proteins with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol involves several steps, starting with the reaction of cyclohexanone with methyl vinyl ketone to form 4-Methylcyclohex-3-enone. This intermediate is then reacted with formaldehyde and propanol to produce 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Propiedades
Número CAS |
15766-66-2 |
|---|---|
Nombre del producto |
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-(4-methylcyclohex-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,11-12H,2,4-8H2,1H3 |
Clave InChI |
KGQKYMFFMFUSOZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CCO |
SMILES canónico |
CC1=CCC(CC1)C(=C)CCO |
Otros números CAS |
15766-66-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



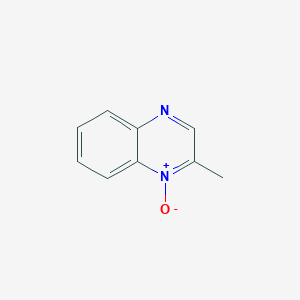

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
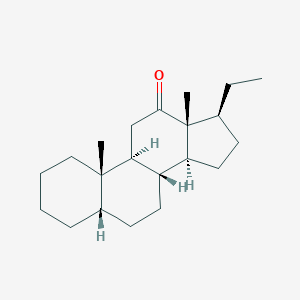
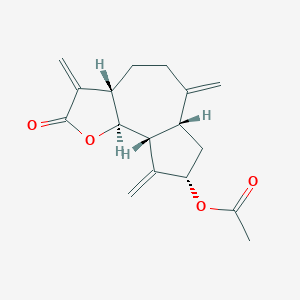
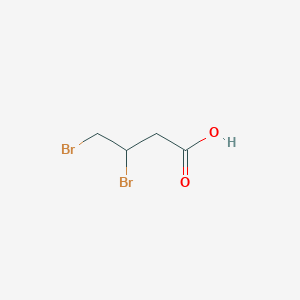
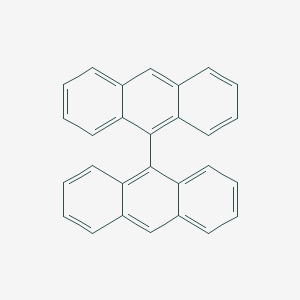
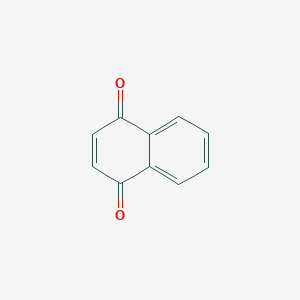
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
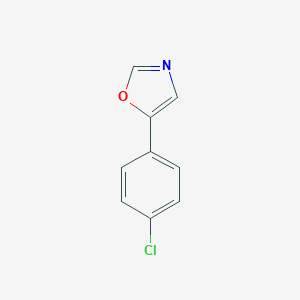
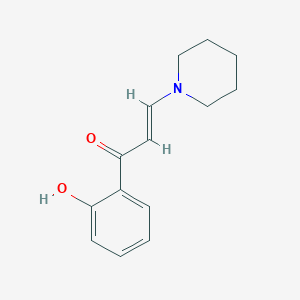
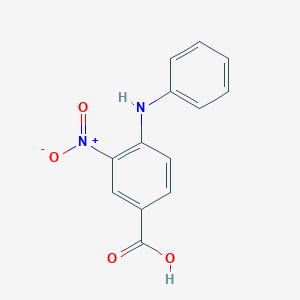
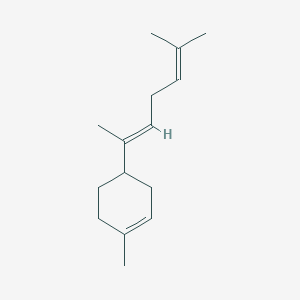
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)